6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at positions 6 and 7, a nitroso group at position 2, and a dihydroisoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the nitration of 6,7-dimethoxyisoquinoline followed by reduction and subsequent nitrosation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the nitroso group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, potentially affecting cellular pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyisoquinoline: Lacks the nitroso group but shares the core structure.
2-Nitroso-1,4-dihydroisoquinolin-3(2H)-one: Lacks the methoxy groups but has a similar core structure.
Uniqueness
6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one is unique due to the combination of methoxy and nitroso groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
55508-37-7 |
---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
6,7-dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C11H12N2O4/c1-16-9-3-7-5-11(14)13(12-15)6-8(7)4-10(9)17-2/h3-4H,5-6H2,1-2H3 |
InChI Key |
SEYIGFJNPIWLTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(C(=O)CC2=C1)N=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.